4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde
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Overview
Description
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C22H21NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a phenyl group and a 2,4,6-trimethylphenyl group attached to an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde typically involves a multi-step process. One common method is the nucleophilic substitution reaction. The precursor monomer is prepared by reacting dimethylbenzene diisocyanate with p-phenylenediamine in an appropriate solvent . This reaction forms the intermediate compound, which is then subjected to polymerization in the presence of a catalyst to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzoic acid.
Reduction: 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
Scientific Research Applications
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes in organic electronic devices. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): A polymeric compound with similar structural features, used in organic electronics.
Spiro-OMeTAD: Another organic semiconductor with comparable electronic properties.
Uniqueness
4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde stands out due to its unique combination of structural features and functional groups. This allows it to participate in a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
208043-04-3 |
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Molecular Formula |
C22H21NO |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(N-(2,4,6-trimethylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C22H21NO/c1-16-13-17(2)22(18(3)14-16)23(20-7-5-4-6-8-20)21-11-9-19(15-24)10-12-21/h4-15H,1-3H3 |
InChI Key |
TUNPRCTXQWACGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C |
Origin of Product |
United States |
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